[(3R)-3-Hydroxydodecanoyl]-L-carnitine
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Overview
Description
[(3R)-3-Hydroxydodecanoyl]-L-carnitine is an endogenous metabolite with the molecular formula C19H37NO5 and a molecular weight of 359.50 g/mol . This compound is part of the metabolic pathways in the human body and plays a role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-Hydroxydodecanoyl]-L-carnitine involves the esterification of L-carnitine with (3R)-3-hydroxydodecanoic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
[(3R)-3-Hydroxydodecanoyl]-L-carnitine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (3R)-3-oxododecanoyl-L-carnitine or (3R)-3-carboxydodecanoyl-L-carnitine.
Reduction: Formation of (3R)-3-hydroxydodecanoyl-L-carnitine alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
[(3R)-3-Hydroxydodecanoyl]-L-carnitine has a wide range of applications in scientific research, including:
Chemistry: Used as a standard for analytical methods and as a reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as mitochondrial dysfunction and heart failure.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in diagnostic assays
Mechanism of Action
[(3R)-3-Hydroxydodecanoyl]-L-carnitine exerts its effects by interacting with specific molecular targets and pathways. It is involved in the transport of fatty acids into the mitochondria for β-oxidation, a process crucial for energy production. The compound binds to carnitine acyltransferase enzymes, facilitating the transfer of acyl groups and enhancing fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- [(3R)-3-Hydroxydecanoyl]-L-carnitine
- [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine
- [(3R)-3-Hydroxybutyryl]-L-carnitine
Uniqueness
[(3R)-3-Hydroxydodecanoyl]-L-carnitine is unique due to its specific chain length and hydroxyl group position, which confer distinct biochemical properties. Compared to its analogs, it has a different affinity for enzymes and transporters, influencing its metabolic role and potential therapeutic applications .
Properties
Molecular Formula |
C19H37NO5 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
(3R)-3-[(3R)-3-hydroxydodecanoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C19H37NO5/c1-5-6-7-8-9-10-11-12-16(21)13-19(24)25-17(14-18(22)23)15-20(2,3)4/h16-17,21H,5-15H2,1-4H3/t16-,17-/m1/s1 |
InChI Key |
ULWDPUHFMOBGFJ-IAGOWNOFSA-N |
Isomeric SMILES |
CCCCCCCCC[C@H](CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origin of Product |
United States |
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